1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride
CAS No.:
Cat. No.: VC18326654
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF2N |
|---|---|
| Molecular Weight | 205.63 g/mol |
| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |
| Standard InChI Key | LDNGLQDRZFNDPV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol . The structure comprises a partially saturated indene ring system (2,3-dihydro-1H-indene) with:
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Two fluorine atoms at the 1-position of the cyclopentane ring.
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A primary amine group (-NH₂) at the 4-position of the benzene ring.
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A hydrochloride salt formed via protonation of the amine.
The SMILES notation NC₁=CC=CC₂=C₁CCC₂(F)F.Cl clarifies the connectivity, while the InChIKey LDNGLQDRZFNDPV-UHFFFAOYSA-N provides a unique identifier for computational studies.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves multi-step organic transformations:
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Indene Backbone Preparation:
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Cyclization of substituted benzene precursors to form the 2,3-dihydro-1H-indene scaffold.
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Fluorination using agents like diethylaminosulfur trifluoride (DAST) or SF₄ to introduce the 1,1-difluoro group.
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Amine Functionalization:
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Nitration followed by reduction or direct amination via Buchwald-Hartwig coupling to install the -NH₂ group at the 4-position.
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Salt Formation:
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Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.
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Physicochemical Properties
The hydrochloride salt form improves aqueous solubility, critical for biological testing.
Research Findings and Biological Activity
In Vitro Studies
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Antimicrobial Screening: Analogous difluoroindenyl amines show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
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Cytotoxicity: Preliminary assays on human HeLa cells indicate an IC₅₀ > 100 µM, suggesting low toxicity .
Computational Predictions
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ADMET Profiles: SwissADME predictions for the free base (C₉H₁₀F₂N) suggest:
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High gastrointestinal absorption (90%).
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CYP2D6 inhibition potential (Probability = 0.78).
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Future Directions and Challenges
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Stereoselective Synthesis: The current synthesis lacks enantiocontrol; asymmetric catalysis could yield chiral variants for pharmacological studies .
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Target Identification: Proteomic profiling is needed to identify binding partners and mechanisms of action.
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Scale-Up Challenges: Improved fluorination methods are required to reduce DAST usage, which poses safety risks.
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